

M3541: A Technical Guide to its Potent and Selective Inhibition of ATM Kinase

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This technical guide provides an in-depth analysis of M3541, a potent and selective ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase. M3541's high degree of selectivity for ATM over other PI3K-related kinases positions it as a valuable tool for research and a potential component in therapeutic strategies that involve the sensitization of tumors to DNA-damaging agents. This document details the quantitative selectivity of M3541, the experimental protocols used to determine its efficacy and mechanism of action, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: M3541 Kinase Selectivity

M3541 demonstrates exceptional potency for ATM kinase with an IC50 value in the subnanomolar range.[1][2] Its selectivity is highlighted by significantly higher IC50 values for other closely related kinases within the PI3K-related kinase (PIKK) family. A broad kinase screen revealed that M3541 had an IC50 of greater than 100 nM for 99.3% of the 292 human kinases investigated.[3][4]



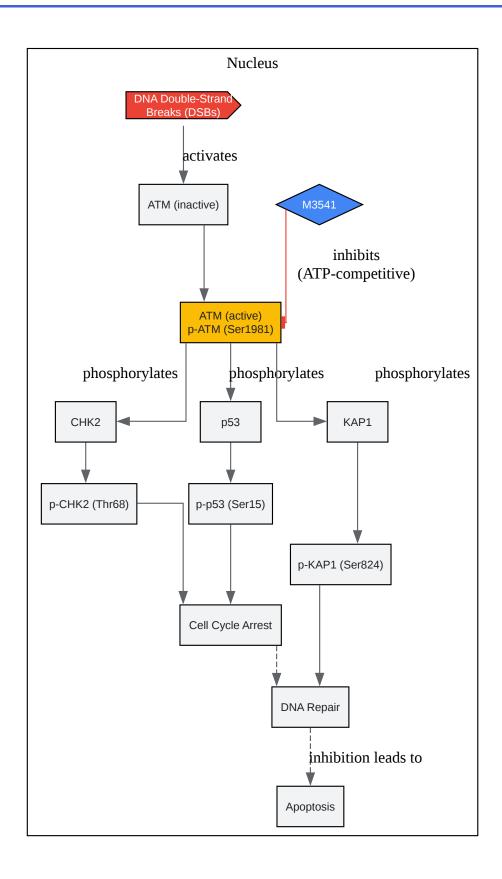
Kinase Target	IC50 (nM)	Fold Selectivity vs. ATM
ATM	< 1 (0.25)	-
ATR	> 1000	> 4000
DNA-PK	> 1000	> 4000
mTOR	> 1000	> 4000
ΡΙ3Κα	> 1000	> 4000
РІЗКβ	> 1000	> 4000
РІЗКу	> 1000	> 4000
ΡΙ3Κδ	> 1000	> 4000

Note: Data compiled from multiple sources indicating IC50 for ATM is 0.25 nM or < 1 nM, and >60-fold selectivity against closely related PIKK family members.[5]

Signaling Pathway and Mechanism of Action

M3541 functions as an ATP-competitive inhibitor of ATM kinase. In the presence of DNA double-strand breaks (DSBs), often induced by ionizing radiation (IR) or chemotherapeutic agents, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. By binding to the ATP-binding pocket of ATM, M3541 prevents this phosphorylation cascade, thereby inhibiting DSB repair and sensitizing cancer cells to radiation and other DNA-damaging treatments.[1][5]





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Caption: ATM Signaling Pathway and M3541's Point of Inhibition.



Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of M3541.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of **M3541** to the ATP pocket of ATM and other kinases, allowing for the determination of IC50 values.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site. When **M3541** displaces the tracer, the FRET signal is lost, which is quantifiable.

Materials:

- Recombinant GST-tagged ATM kinase (and other kinases for selectivity profiling)
- LanthaScreen™ Eu-anti-GST Antibody
- Kinase Tracer 236
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- M3541 (serial dilutions in DMSO)
- 384-well assay plates

Procedure:

- Reagent Preparation: Prepare a 2X kinase/antibody solution and a 4X tracer solution in 1X Kinase Buffer A.
- Compound Plating: Serially dilute **M3541** in DMSO, and then further dilute in 1X Kinase Buffer A to create a 4X compound solution. Add 4 μL of the 4X compound solution to the assay plate.



- Kinase/Antibody Addition: Add 8 μL of the 2X kinase/antibody mixture to each well.
- Tracer Addition: Add 4 μL of the 4X tracer solution to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at ~340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
 against the logarithm of the M3541 concentration and fit the data to a four-parameter logistic
 equation to determine the IC50 value.



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Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Cellular Assay: Western Blot for ATM Signaling

This method is used to confirm that **M3541** inhibits the phosphorylation of ATM and its downstream targets in a cellular context.

Materials:

- A549 (human lung carcinoma) cells
- M3541



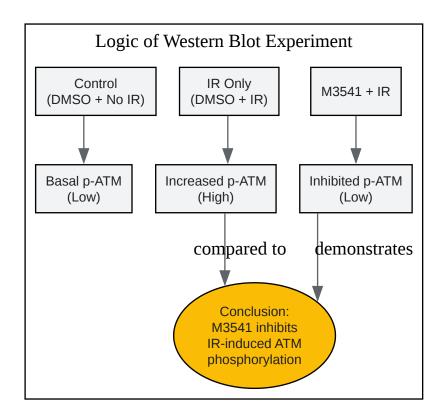
- Ionizing radiation source or radiomimetic agent (e.g., bleomycin)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-KAP1 (Ser824), anti-KAP1, anti-p-p53 (Ser15), anti-p53, and a loading control (e.g., anti-β-actin)
- · HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Plate A549 cells and allow them to adhere. Pre-treat the cells with varying concentrations of M3541 for 1 hour.
- Induction of DNA Damage: Expose the cells to ionizing radiation (e.g., 5 Gy) or treat with bleomycin.
- Cell Lysis: After a specified time (e.g., 1 hour post-IR), wash the cells with cold PBS and lyse them on ice.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.



- Wash the membrane again with TBST.
- Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.



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Caption: Logical Flow of the Western Blot Experiment.

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